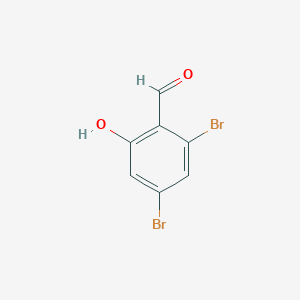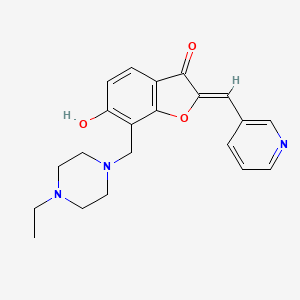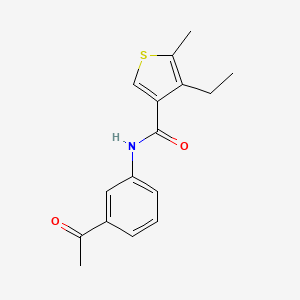
2,4-Dibromo-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 . It has an average mass of 279.914 Da and a monoisotopic mass of 277.857788 Da . It is also known by its IUPAC name, Benzaldehyde, 2,4-dibromo-6-hydroxy- .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 atoms and 11 bonds . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H4Br2O2, an average mass of 279.914 Da, and a monoisotopic mass of 277.857788 Da .Scientific Research Applications
Copper-Catalyzed Oxyfunctionalization
Research highlights the utility of copper-catalyzed oxyfunctionalization processes in transforming hydroxybenzaldehydes into valuable aromatic carbonyl compounds. Such methodologies are advantageous for their atom economy and environmental friendliness, indicating potential applications of 2,4-Dibromo-6-hydroxybenzaldehyde in synthesizing pharmaceuticals and other aromatic compounds (Jiang et al., 2014).
Cascade Reactions for Chemical Production
Cascade reactions involving hydroxybenzaldehydes can lead to the formation of valuable chemicals like methylbenzaldehydes, demonstrating a pathway for upgrading bioethanol to industrially significant compounds. This suggests a role for this compound in generating precursors for materials like phthalic anhydride and terephthalic acid, key components in the production of polyesters (Moteki et al., 2016).
Selective Oxidation Processes
The selective oxidation of methyl groups to aldehydes is a crucial reaction in creating feedstock materials for the pharmaceutical and perfume industries. Given its structural features, this compound could serve as an intermediate in these processes, facilitating the production of other substituted hydroxybenzaldehydes (Boldron et al., 2005).
Synthesis of Polybrominated Compounds
The compound also has implications in synthesizing hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs), which are of interest as natural products and potential PBDE metabolites. This research indicates possible environmental and toxicological relevance, especially concerning bioaccumulation and degradation products of flame retardants (Marsh et al., 2003).
Multicomponent Reactions (MCRs)
Hydroxybenzaldehydes play a pivotal role as synthons in MCRs, leading to various heterocyclic systems. This demonstrates the utility of compounds like this compound in facilitating the synthesis of complex organic molecules, which are fundamental in pharmaceuticals and agrochemicals production (Heravi et al., 2018).
Mechanism of Action
Target of Action
It has been used to synthesize a new schiff base ligand through condensation with cyclohexane-1,2-diamine . This ligand has been used to form complexes with various transition metal ions, including Mn, Fe, Co, Ni, Cu, and Zn .
Mode of Action
The mode of action of 2,4-Dibromo-6-hydroxybenzaldehyde involves its reaction with amines to form Schiff bases . This is a common reaction for aldehydes and involves the formation of an imine (a compound with a carbon-nitrogen double bond) from the condensation of an amine and a carbonyl compound . The reaction is facilitated by the electron-withdrawing bromine atoms on the benzene ring, which make the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack by the amine .
Biochemical Pathways
Schiff bases and their metal complexes have been shown to have a wide range of biological activities . These include anti-inflammatory, antibiotic, antiproliferative, antifungal, and cytotoxic effects . The exact pathways affected would depend on the specific biological target of the compound, which could vary depending on the particular Schiff base or metal complex formed.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological targets. In the case of the Schiff base ligand synthesized from this compound, the Zn(II) metal complex demonstrated a synergistic effect, exemplifying its involvement in stronger anticancer action, and implementing a higher inhibitory efficiency of the IC 50 value of 86.68 ± 0.72 μg/ml for MCF-7 cell .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could react with the compound, and the specific biological environment in which the compound is acting. For example, the formation of Schiff bases is acid-catalyzed , so the reaction could be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
Related compounds, such as other benzaldehydes, have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzaldehydes can participate in free radical reactions, nucleophilic substitution, and oxidation . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzaldehydes are known to be involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways .
Properties
IUPAC Name |
2,4-dibromo-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLCPOTIZOFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)
![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)
![2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2940384.png)
![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)



![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)
